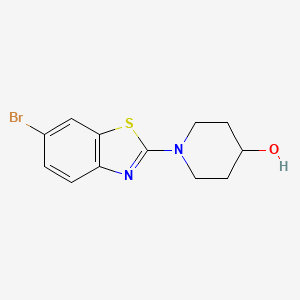

1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2OS/c13-8-1-2-10-11(7-8)17-12(14-10)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWBHRGMAMQYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(6-Bromobenzo[d]thiazol-2-yl)acetamide Intermediate

The synthesis begins with the preparation of N-(6-bromobenzo[d]thiazol-2-yl)acetamide, a key intermediate. This step involves cyclocondensation of 2-amino-4-bromothiophenol with acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Amino-4-bromothiophenol, acetyl chloride, pyridine, 80°C, 6h | 85% |

Borylation of the Benzothiazole Core

The intermediate undergoes borylation using bis(pinacolato)diboron under palladium catalysis. This step installs a boronate ester at the 6-position, enabling subsequent functionalization.

Mechanism : The palladium catalyst facilitates oxidative addition of the bromobenzothiazole, followed by transmetallation with the boronate reagent. Reductive elimination yields the boronate ester.

Coupling with Piperidin-4-ol

The boronate ester intermediate is coupled with a protected piperidin-4-ol derivative (e.g., tert-butyldimethylsilyl ether) via Suzuki-Miyaura cross-coupling. Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product.

Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 2-Chloro-6-bromobenzo[d]thiazole

Chlorination of 6-bromobenzo[d]thiazol-2-amine using PCl₅ in POCl₃ provides 2-chloro-6-bromobenzo[d]thiazole, a reactive intermediate.

| Reagents | Conditions | Yield |

|---|---|---|

| PCl₅, POCl₃ | Reflux, 4h | 88% |

Displacement with Piperidin-4-ol

The chloride at position 2 undergoes nucleophilic substitution with piperidin-4-ol in the presence of a base.

Optimization Note : Elevated temperatures and polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.

One-Pot Cyclization and Functionalization

Thiourea Formation

4-Bromo-2-aminothiophenol reacts with 4-piperidinol isocyanate to form a thiourea intermediate.

| Reagents | Conditions | Yield |

|---|---|---|

| 4-Piperidinol isocyanate, Et₃N | THF, RT, 2h | 76% |

Cyclization to Benzothiazole

The thiourea undergoes cyclization in the presence of iodine and DMSO to form the benzothiazole ring.

Key Insight : DMSO acts as both oxidant and solvent, promoting dehydrogenation during cyclization.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity, mild conditions | Requires boronate ester synthesis | 72–97% |

| SNAr | Straightforward, no metal catalysts | Harsh conditions, moderate yields | 68–75% |

| One-Pot Cyclization | Atom-economical, fewer steps | Sensitivity to oxidants | 76–82% |

Scale-Up Considerations

Industrial production favors the Suzuki-Miyaura route due to reproducibility and scalability. Key parameters for pilot-scale synthesis include:

-

Catalyst Loading : Reduced Pd(dppf)Cl₂ to 0.5 mol% minimizes costs.

-

Solvent Recovery : DMSO is recycled via distillation, reducing waste.

-

Purification : Flash chromatography on silica gel (ethyl acetate/petroleum ether) achieves >95% purity.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are essential for the survival and proliferation of microbial and cancer cells. For example, it may inhibit DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division . Additionally, the compound can interfere with cellular signaling pathways, resulting in apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Piperidin-4-ol Derivatives with Aryl/Heteroaryl Substituents

Benzothiazole-Based Analogues

Piperidin-4-ol Derivatives with Functionalized Side Chains

Key Structural and Functional Insights

Benzothiazole vs. Other Heterocycles: Benzothiazole derivatives exhibit superior antimicrobial activity compared to benzoxazolone or thiophene analogues, likely due to improved π-π stacking and hydrogen-bonding interactions .

Biological Activity Trends :

- Piperidin-4-ol-linked benzothiazoles show promise in antimicrobial and antioxidant applications, whereas aryl-triazine/aryl-pyridazine derivatives are more associated with central nervous system (CNS) targeting (e.g., anticonvulsants) .

- Alkylphenethyl-piperidin-4-ol derivatives (e.g., RB-005) demonstrate high kinase selectivity, suggesting that side-chain hydrophobicity is critical for target engagement .

Physicochemical Properties: The bromo-benzothiazole group increases logP values (~3.0), favoring blood-brain barrier penetration, while polar substituents (e.g., aminothiazole) improve solubility for systemic applications .

Biological Activity

1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This specific compound features a bromine atom at the 6th position of the benzothiazole ring and a piperidin-4-ol moiety, contributing to its pharmacological potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of various functional groups that may influence its biological activity.

Antimicrobial Properties

Benzothiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. A study highlighted that derivatives with similar structures showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Benzothiazole derivatives are also noted for their anticancer properties. In vitro studies have demonstrated that some benzothiazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against breast cancer and leukemia cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Studies suggest that benzothiazole derivatives can act as inhibitors of key enzymes involved in cancer progression and microbial resistance .

Study on Antimicrobial Activity

In a comprehensive study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was tested against multiple bacterial strains. The results indicated a notable inhibition zone against S. aureus, with an MIC (Minimum Inhibitory Concentration) value lower than many standard antibiotics .

Study on Anticancer Effects

Another significant study focused on the anticancer properties of benzothiazole derivatives. The compound was tested on human breast cancer cells (MCF7), revealing a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | 15 |

| Similar Benzothiazole Derivative A | Escherichia coli | 18 | 20 |

| Similar Benzothiazole Derivative B | Pseudomonas aeruginosa | 22 | 10 |

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Apoptosis via caspase activation |

| Similar Benzothiazole Derivative C | 30 | Cell cycle arrest |

| Similar Benzothiazole Derivative D | 20 | Induction of oxidative stress |

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(6-bromo-1,3-benzothiazol-2-yl)piperidin-4-ol?

Methodological Answer:

The synthesis typically involves coupling a brominated benzothiazole precursor with a hydroxylated piperidine derivative. Key steps include:

- Reaction Monitoring : Use Thin Layer Chromatography (TLC) to track reaction progress, as demonstrated in the synthesis of analogous sulfonamide-piperidine compounds .

- Workup : Introduce ice-cold water with aqueous NaOH to precipitate the product, followed by filtration and recrystallization from methanol .

- Analogous Methods : For brominated heterocycles, coupling reactions under basic conditions (e.g., using NaH or K₂CO₃) are effective, as seen in fluorophenyl-piperidine drug syntheses .

How can researchers confirm the purity and identity of this compound?

Methodological Answer:

- Spectral Analysis : Combine NMR (¹H and ¹³C) and IR spectroscopy to confirm functional groups (e.g., benzothiazole C=N stretch at ~1600 cm⁻¹ and piperidine N-H/O-H signals) .

- Elemental Analysis : Validate molecular composition by comparing calculated vs. experimental C/H/N/S percentages .

- Chromatography : Use HPLC with UV detection (λ = 254–280 nm) for purity assessment, as applied to benzothiazole azo compounds .

What solvent systems are recommended for solubility and stability studies?

Methodological Answer:

- Solubility : Test in DMSO for initial stock solutions, diluted in PBS or ethanol for biological assays .

- Stability : Monitor degradation under varying pH (e.g., pH 6.5 ammonium acetate buffer) and temperatures (4°C for short-term storage, -20°C for long-term) .

Advanced Research Questions

How can structural contradictions in spectral data be resolved during characterization?

Methodological Answer:

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds, such as 4-(6-bromo-2-benzothiazolyazo)pyrogallol derivatives .

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, as done for fluorophenyl-thiazole-piperidine analogs (e.g., R factor = 0.040) .

- Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

How to design structure-activity relationship (SAR) studies for this compound's biological activity?

Methodological Answer:

- Analog Synthesis : Modify the bromo substituent (e.g., replace with Cl, F, or methyl groups) and the piperidine hydroxyl group (e.g., esterification or etherification) .

- Bioassay Integration : Test analogs against bacterial strains (e.g., E. coli, S. aureus) using agar diffusion or microdilution assays, as applied to oxadiazole-piperidine derivatives .

- Targeted Modifications : Incorporate triazole or thiazole moieties to enhance binding affinity, inspired by benzothiazole-triazole hybrids .

What computational strategies predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Reference docking poses from benzothiazole-triazole-acetamide studies .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from piperidin-4-ol) using tools like Phase .

How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Normalize protocols (e.g., consistent inoculum size in antibacterial assays) .

- Meta-Analysis : Compare IC₅₀ values from multiple studies, such as palladium(II) detection using benzothiazole azo reagents (Δλ = 504–511 nm) .

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .

Methodological Considerations

How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps, as used in bis-(4-fluorophenyl)butyl chloride syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates .

What advanced analytical techniques are suitable for degradation product identification?

Methodological Answer:

- LC-MS/MS : Profile degradation pathways using high-resolution mass spectrometry (e.g., Q-TOF) .

- Forced Degradation : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.